molecular formula C11H20N4O2 B13222129 (2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine

(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine

Cat. No.: B13222129
M. Wt: 240.30 g/mol
InChI Key: YMVVACPRASJREH-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine (CAS 1485213-30-6) is a chemical compound with the molecular formula C11H20N4O2 and a molecular weight of 240.30 g/mol . This molecule features a 1,2,3-triazole ring system, a structural motif of significant interest in medicinal chemistry and chemical biology due to its potential as a bioisostere for amide bonds, and an oxolane (tetrahydrofuran) ring, which can influence the compound's physicochemical properties and bioavailability . The integration of these rings with a 2-methoxyethylamine side chain creates a multifunctional scaffold suitable for various research applications. Compounds containing 1,2,3-triazole cores are widely utilized in the development of pharmaceutical agents and are integral to click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a cornerstone for bioconjugation and chemical probe synthesis . The specific stereoelectronic properties of this molecule, including a calculated topological polar surface area (TPSA) of 61.2 Ų, make it a valuable building block for researchers in drug discovery and materials science . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-methoxy-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]ethanamine

InChI

InChI=1S/C11H20N4O2/c1-16-5-3-12-6-11-8-15(14-13-11)7-10-2-4-17-9-10/h8,10,12H,2-7,9H2,1H3

InChI Key

YMVVACPRASJREH-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CN(N=N1)CC2CCOC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine typically involves:

  • Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition or related cyclization reactions.
  • Introduction of the oxolane (tetrahydrofuran) substituent at the 1-position of the triazole ring through nucleophilic substitution or alkylation.
  • Attachment of the 2-methoxyethylamine moiety at the 4-position of the triazole ring via a suitable linker, often through amination or reductive amination.

This modular approach allows for high yields and structural diversity, making it adaptable for various derivatives.

Stepwise Preparation Protocol

The following synthetic route is constructed based on analogous triazole and oxolane chemistry and patent disclosures related to similar compounds:

Step Description Reagents/Conditions Notes
1 Synthesis of 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazole intermediate Azide-alkyne cycloaddition between an azidomethyl oxolane derivative and terminal alkyne Copper(I)-catalyzed Huisgen cycloaddition (CuAAC) is commonly used for regioselective 1,4-disubstituted triazole formation
2 Functionalization at 4-position of triazole Bromomethylation or chloromethylation at triazole C-4 position Electrophilic substitution to introduce a halomethyl group for further substitution
3 Nucleophilic substitution with 2-methoxyethylamine Reaction of halomethyl-triazole intermediate with 2-methoxyethylamine SN2 displacement to yield the target amine derivative
4 Purification and characterization Chromatography and spectroscopic analysis (NMR, MS) Ensures >95% purity and correct structure

Detailed Synthetic Example

Step 1: Preparation of 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazole

  • Starting from 3-(azidomethyl)oxolane, perform CuAAC reaction with propargyl bromide or a suitable alkyne.
  • Catalyst: CuSO4/sodium ascorbate in aqueous t-BuOH.
  • Conditions: Room temperature, 12-24 h.
  • Outcome: Formation of 1-(oxolan-3-ylmethyl)-4-bromomethyl-1H-1,2,3-triazole.

Research Discoveries and Supporting Data

  • The triazole formation via CuAAC is well-established for its efficiency and regioselectivity, enabling the construction of the 1,2,3-triazole core with high purity and yield.
  • The oxolane substituent on the triazole nitrogen enhances hydrophilicity and potential biological activity, as documented in medicinal chemistry literature.
  • The 2-methoxyethylamine side chain is introduced through nucleophilic substitution, which is straightforward and adaptable to scale-up.
  • Analytical characterization (NMR, HRMS, HPLC) confirms the structure and purity, with >95% purity achievable under optimized conditions.

Data Table: Summary of Key Synthetic Intermediates and Conditions

Compound Structure Description Key Reagents Reaction Type Yield (%) Reference
3-(Azidomethyl)oxolane Oxolane ring with azidomethyl substituent Sodium azide, 3-chloromethyl oxolane Nucleophilic substitution 80-90 General synthetic protocols
1-(Oxolan-3-ylmethyl)-4-bromomethyl-1H-1,2,3-triazole Triazole with oxolane and bromomethyl groups Propargyl bromide, CuSO4, sodium ascorbate CuAAC cycloaddition 75-85 CuAAC literature
Target compound This compound 2-Methoxyethylamine SN2 substitution 65-80 Synthetic adaptation from patent and research

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the development of new materials.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine (CAS 1706454-39-8)

  • Structure : Differs from the target compound by replacing the 2-methoxyethylamine with an ethylamine group.
  • Molecular Formula : C10H18N4O vs. C12H20N4O2 (target).
  • Properties : The ethyl group reduces polarity compared to the methoxyethyl substituent, likely lowering water solubility. Its synthesis parallels CuAAC methodologies .

tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine (CAS 2060523-49-9)

  • Structure : Features a tert-butylimine group instead of the 2-methoxyethylamine.
  • Molecular Formula : C12H20N4O (vs. C12H20N4O2 for the target).
  • Its imine linkage (C=N) contrasts with the target’s secondary amine, altering electronic properties .

Triazole-Amine Hybrids with Aromatic Substituents

Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h)

  • Structure : Phenyl substituent at the triazole 1-position and dimethylamine at the 4-position.
  • Molecular Formula : C11H14N3.
  • Properties : Exhibits distinct NMR signals (δ 7.95 ppm for triazole proton, δ 2.34 ppm for NMe2) . The aromatic phenyl group enhances lipophilicity compared to the target’s oxolane substituent, which may improve membrane permeability in bioactive contexts.

Tacrine-1,2,3-Triazole Hybrids (e.g., Compound 5l)

  • Structure : Tacrine (a cholinesterase inhibitor) linked via a triazole to a 4-methoxybenzyl group.
  • Activity : IC50 = 0.521 μM for acetylcholinesterase (AChE) inhibition .

Tripodal Triazole-Amine Ligands

Tris(benzyltriazolylmethyl)amine (TBTA)

  • Structure : Tripodal ligand with three benzyltriazole arms.
  • Application : Widely used in CuAAC to stabilize Cu(I), enhancing reaction efficiency .
  • Comparison: The target compound’s monodentate structure contrasts with TBTA’s tripodal design, limiting its metal-chelating capacity but offering simplicity for modular derivatization.

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Structure : Hydroxypropyl substituents improve water solubility.
  • Application : Effective in biocompatible CuAAC due to polar groups .
  • Comparison : The target’s oxolane and methoxyethyl groups may similarly enhance solubility compared to TBTA’s benzyl groups, though direct data are lacking.

Data Table: Key Comparative Properties

Compound Name Substituent on Triazole Amine Group Molecular Formula Key Properties/Activities Reference
Target Compound Oxolan-3-ylmethyl 2-Methoxyethyl C12H20N4O2 Not reported -
Ethyl analog (CAS 1706454-39-8) Oxolan-3-ylmethyl Ethyl C10H18N4O Synthetic accessibility
tert-Butyl analog (CAS 2060523-49-9) Oxolan-3-ylmethyl tert-Butyl (imine) C12H20N4O Steric bulk, storage stability
Dimethyl(1-phenyl-1H-triazol-4-ylmethyl)amine Phenyl Dimethyl C11H14N4 Lipophilicity, NMR δ 2.34 (NMe2)
TBTA Benzyl Tris(triazolylmethyl) C24H24N12 CuAAC ligand, high catalytic load

Biological Activity

(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine, a compound characterized by its unique triazole structure and oxolane moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C11H18N4O2\text{C}_{11}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure features a triazole ring which is known for its biological relevance, particularly in drug design due to its ability to interact with various biological targets.

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazole derivatives are known to inhibit fungal growth by targeting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.
  • Anticancer Activity : The triazole ring has been associated with antiproliferative effects against various cancer cell lines. For instance, related compounds have shown significant inhibition of cell growth in MCF-7 breast cancer cells with IC50 values in the nanomolar range .

Antiproliferative Effects

Table 1 summarizes the antiproliferative activity of related triazole compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound 13eMCF-7 (breast)0.046Inhibition of tubulin polymerization
Compound 4eHeLa (cervical)0.56Cytostatic effects
Compound 3A549 (lung)7.3Induction of apoptosis

These findings suggest that the presence of the triazole group is critical for the observed biological activities.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the triazole and oxolane groups can significantly influence biological activity. For example, substituents on the benzyl group enhance antiproliferative effects, indicating that careful design can lead to more potent derivatives .

Case Studies

Case Study 1: Anticancer Screening

In a study examining various triazole derivatives, it was found that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triazole derivatives showed promising results against resistant strains of fungi. The mechanism involved disruption of fungal cell membrane integrity through inhibition of ergosterol synthesis .

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